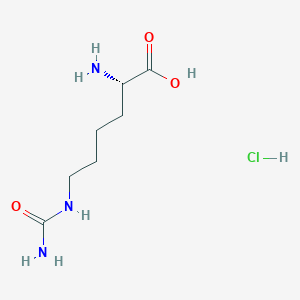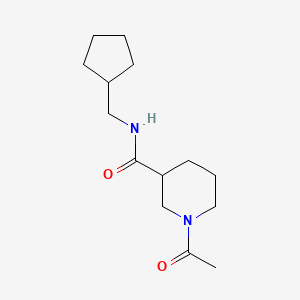
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione, also known as FMPD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMPD belongs to the class of imidazolidine-2,4-dione derivatives, which are known to possess biological activities such as anticonvulsant, antitumor, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to possess anticonvulsant properties in animal models, suggesting its potential use in the treatment of epilepsy. In cancer research, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its ability to inhibit the growth of cancer cells, making it a potential candidate for developing anticancer drugs. In drug discovery, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been used as a scaffold for designing new compounds with improved biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is not fully understood but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to enhance the activity of GABA receptors, which are known to play a role in the regulation of neuronal excitability. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in animal models. In rats, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to increase the threshold for seizure induction, suggesting its potential use as an anticonvulsant. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer therapy. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione. One direction is to investigate its potential as an anticonvulsant in humans. Another direction is to explore its potential as an anticancer drug in animal models and humans. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be used as a scaffold for designing new compounds with improved biological activities. Further research is needed to fully understand the mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde with 5-methyl-3-propylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the final product. The yield of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-8-16-11(17)13(2,15-12(16)18)9-4-6-10(14)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZNGYVMJYPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)





![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)